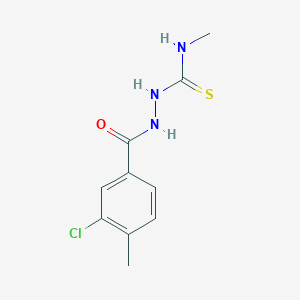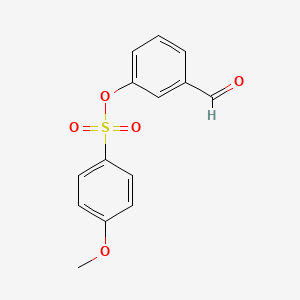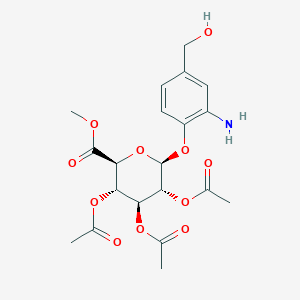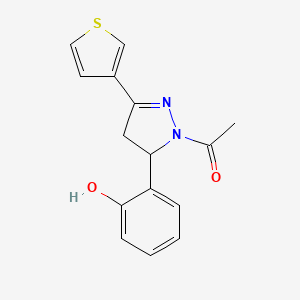![molecular formula C11H13ClFN3O3S B2642194 N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide CAS No. 2094726-06-2](/img/structure/B2642194.png)
N'-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and fluorine atoms, a sulfonyl group, and a cyclopentanecarbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substitutions. One common method involves the reaction of 6-chloro-5-fluoropyridine with sulfonyl chloride under basic conditions to introduce the sulfonyl group. This intermediate is then reacted with cyclopentanecarbohydrazide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism by which N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a key functional group in these interactions, potentially forming hydrogen bonds or other interactions with the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclohexanecarbohydrazide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]benzohydrazide: Similar structure but with a benzene ring instead of a cyclopentane ring.
Uniqueness
N’-[(6-chloro-5-fluoropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its pyridine ring with chlorine and fluorine substitutions, the sulfonyl group, and the cyclopentanecarbohydrazide moiety. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from similar compounds.
Propriétés
IUPAC Name |
N'-(6-chloro-5-fluoropyridin-3-yl)sulfonylcyclopentanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN3O3S/c12-10-9(13)5-8(6-14-10)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPCNGCGJLJHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NNS(=O)(=O)C2=CC(=C(N=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2642116.png)


![1-(4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2642119.png)


![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)

![4-(dimethylsulfamoyl)-N-[(2E)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2642126.png)
![2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2642127.png)

![1-(9-cyclohexyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2642130.png)
![Ethyl 3-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B2642131.png)
